Bromoacetamido-PEG2-Acid is a specialized compound that belongs to the class of polyethylene glycol derivatives. It features a bromide group and a terminal carboxylic acid, which enhances its solubility in aqueous environments. The compound is particularly noted for its utility in bioconjugation reactions, where the bromide group acts as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can form stable amide bonds with primary amines .
Bromoacetamido-PEG2-Acid is classified as a bioconjugation reagent, primarily used in drug development and delivery systems. It is sourced from chemical suppliers specializing in pharmaceutical-grade compounds, ensuring high purity and quality for research applications . The compound is recognized for its role in enhancing the efficacy and selectivity of therapeutic agents, making it significant in the development of antibody-drug conjugates and other targeted therapies .
The synthesis of Bromoacetamido-PEG2-Acid involves several key steps:
In industrial settings, automated reactors are used to optimize these processes, with stringent quality control measures in place to maintain consistency across batches .
Common reagents used in the synthesis include:
Bromoacetamido-PEG2-Acid has a molecular formula of with a molecular weight of approximately 298.13 g/mol. The structure consists of a polyethylene glycol backbone linked to a bromoacetamido functional group and a terminal carboxylic acid:
Bromoacetamido-PEG2-Acid participates in several key chemical reactions:
These reactions lead to various conjugates that can be utilized in drug delivery systems, enhancing targeted therapy effectiveness.
The mechanism of action of Bromoacetamido-PEG2-Acid primarily revolves around its function as a linker molecule in Proteolysis Targeting Chimeras (PROTACs). The compound facilitates the targeted degradation of specific proteins by linking them to E3 ligases through its reactive groups:
Bromoacetamido-PEG2-Acid has significant scientific applications:
The molecular architecture of Bromoacetamido-PEG2-acid comprises three key components:
This trifunctional design enables sequential, orthogonal bioconjugation strategies, allowing researchers to link diverse molecules while minimizing cross-reactivity.
Bromoacetamido-PEG2-acid has a consistent molecular formula of C₉H₁₆BrNO₅, as verified across suppliers and analytical certificates. Its molecular weight is reported as 298.1 g/mol [1] [5] and 298.13 g/mol [3], reflecting minor variations due to measurement techniques or isotopic abundance. Elemental composition analysis confirms:
The compound is typically supplied at ≥97% purity and requires storage at –20°C to maintain stability over its >3-year shelf life [3] [5].
Bromoacetamido-PEG2-acid is frequently contrasted with structurally related PEG linkers, which exhibit distinct physicochemical and functional properties:
Table 1: Comparative Analysis of Bromoacetamido-PEG2-Acid and Key Analogues
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Distinction |
---|---|---|---|---|
Bromoacetamido-PEG2-acid | C₉H₁₆BrNO₅ | 298.1–298.13 | Bromoacetamide, Carboxylic acid | Contains amide bond within spacer |
Bromo-PEG2-acid | C₇H₁₃BrO₄ | 241.1 | Alkyl bromide, Carboxylic acid | Lacks amide bond; shorter spacer |
Bromoacetamido-PEG3-acid | Not provided | ~342* | Bromoacetamide, Carboxylic acid | Extended PEG3 spacer for longer linkage |
Bromo-PEG2-bromide | C₄H₈Br₂O₂ | Not provided | Terminal alkyl bromides at both ends | Homobifunctional; no carboxylic acid |
*Estimated based on PEG3 extension [1] [7] [9].
Key distinctions include:
The PEG2 spacer is pivotal in conferring high hydrophilicity to Bromoacetamido-PEG2-acid. Ethylene oxide units form strong hydrogen bonds with water, enabling solubility in aqueous media (e.g., buffers, cell culture mediums) where non-PEGylated bromoacetamide analogs might precipitate. This property is critical for:
While solubility data varies by buffer conditions, suppliers confirm dissolution in water, PBS, and DMSO. The latter is often used for stock solutions (10–50 mM), which remain stable for months at –20°C [3] [5].
The bifunctionality of Bromoacetamido-PEG2-acid necessitates understanding orthogonal reactivity:
Table 2: Comparative Reactivity Profiles of Bromide and Carboxylic Acid Groups
Functional Group | Reaction Partners | Reaction Type | Conditions | Product Stability | Applications |
---|---|---|---|---|---|
Bromide (C–Br) | Thiols (–SH) | Nucleophilic substitution | pH 7–9, room temperature | Highly stable thioether bond | Antibody-drug conjugates |
Amines (–NH₂) | Nucleophilic substitution | pH 8–10, 4–37°C | Stable alkylamine linkage | Protein labeling | |
Carboxylic acid | Primary amines | Amidation (via EDC/HATU) | pH 4–6, catalytic activators | Stable amide bond | Peptide-drug conjugates |
NHS esters (derivatives) | Acylation | pH 7–9, anhydrous conditions | Hydrolytically stable amides | Pre-activated linker synthesis |
Bromide Reactivity:
Carboxylic Acid Reactivity:
Orthogonal Conjugation Strategy:The compound enables sequential conjugations:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: